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Compound of Interest

Compound Name: Isoquinolin-3-ylmethanol

Cat. No.: B183371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Isoquinolin-3-ylmethanol, a heterocyclic aromatic compound, holds potential as a scaffold in

medicinal chemistry due to the established broad-spectrum biological activities of the

isoquinoline core. This technical guide provides a comprehensive characterization of

Isoquinolin-3-ylmethanol, consolidating its physicochemical properties, spectroscopic data,

and a proposed synthetic route. While direct biological data for this specific molecule is limited

in publicly accessible literature, this document serves as a foundational resource for

researchers interested in its further investigation and application in drug discovery and

development.

Physicochemical Properties
Isoquinolin-3-ylmethanol is a white to yellow solid at room temperature. Its core structure

consists of a fused benzene and pyridine ring, with a hydroxymethyl substituent at the 3-

position of the isoquinoline nucleus. This functional group provides a reactive site for further

chemical modifications.
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Property Value Reference

Molecular Formula C₁₀H₉NO [1]

Molecular Weight 159.18 g/mol [1]

CAS Number 76884-34-9 [1]

Appearance White to yellow solid

Melting Point 81 °C

Boiling Point (Predicted) 335.1 ± 17.0 °C

Density (Predicted) 1.218 ± 0.06 g/cm³

pKa (Predicted) 13.48 ± 0.10

Spectroscopic Characterization
Detailed experimental spectroscopic data for Isoquinolin-3-ylmethanol is not readily available

in publicly accessible databases. However, based on the known spectral characteristics of the

isoquinoline core and related substituted methanols, the following are the expected

spectroscopic features.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the

isoquinoline ring system and the protons of the hydroxymethyl group. The chemical shifts will

be influenced by the electron-withdrawing nature of the nitrogen atom and the aromatic ring

currents.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon

atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be downfield

compared to those in the benzene ring due to the deshielding effect of the nitrogen atom.

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by absorption bands corresponding to the various

functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)

O-H stretch (alcohol) 3200-3600 (broad)

C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic) 2850-3000

C=C and C=N stretch (aromatic) 1450-1600

C-O stretch (primary alcohol) 1000-1075

Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 159.

Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments

from the isoquinoline ring.

Synthesis of Isoquinolin-3-ylmethanol
A specific, detailed experimental protocol for the synthesis of Isoquinolin-3-ylmethanol is not

widely published. However, a common and effective method for the preparation of such

alcohols is the reduction of the corresponding carboxylic acid or its ester. The following is a

proposed experimental protocol based on this established chemical transformation.

Proposed Experimental Protocol: Reduction of
Isoquinoline-3-carboxylic acid
This two-step protocol involves the esterification of isoquinoline-3-carboxylic acid followed by

its reduction to the desired alcohol.

Step 1: Esterification of Isoquinoline-3-carboxylic acid

Suspend isoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of

carboxylic acid).
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Cool the suspension in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo to yield the methyl isoquinoline-3-carboxylate.

Step 2: Reduction of Methyl isoquinoline-3-carboxylate

Dissolve the methyl isoquinoline-3-carboxylate (1.0 eq) from the previous step in anhydrous

tetrahydrofuran (THF) or diethyl ether (15-20 mL per gram of ester) under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise, ensuring the temperature

remains below 10 °C.

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture in an ice bath and quench the excess LiAlH₄

by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous

sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in

grams.
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Stir the resulting mixture until a granular precipitate is formed.

Filter the solid and wash it with THF or ethyl acetate.

Concentrate the filtrate under reduced pressure to obtain the crude Isoquinolin-3-
ylmethanol.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow

Isoquinoline-3-carboxylic acid Esterification
(MeOH, SOCl₂)

Step 1
Methyl isoquinoline-3-carboxylate Reduction

(LiAlH₄, THF)
Step 2

Isoquinolin-3-ylmethanol Purification
(Column Chromatography) Pure Isoquinolin-3-ylmethanol

Click to download full resolution via product page

Proposed synthesis workflow for Isoquinolin-3-ylmethanol.

Reactivity and Potential for Derivatization
The Isoquinolin-3-ylmethanol molecule possesses two primary sites for chemical

modification: the isoquinoline ring and the hydroxymethyl group.

Isoquinoline Ring: The isoquinoline nucleus is susceptible to electrophilic aromatic

substitution, which typically occurs on the benzene ring (positions 5 and 8). Nucleophilic

substitution is also possible, primarily at positions 1 and 3 of the pyridine ring.

Hydroxymethyl Group: The primary alcohol functionality at the 3-position is a versatile handle

for a wide range of chemical transformations. It can be oxidized to the corresponding

aldehyde or carboxylic acid. The hydroxyl group can also undergo esterification or

etherification to introduce various functional groups, allowing for the generation of a library of

derivatives for structure-activity relationship (SAR) studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b183371?utm_src=pdf-body
https://www.benchchem.com/product/b183371?utm_src=pdf-body
https://www.benchchem.com/product/b183371?utm_src=pdf-body-img
https://www.benchchem.com/product/b183371?utm_src=pdf-body
https://www.benchchem.com/product/b183371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity and Derivatization
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Potential derivatization pathways for Isoquinolin-3-ylmethanol.

Biological Activity and Therapeutic Potential
While there is a substantial body of research on the biological activities of the broader

isoquinoline class of compounds, specific studies on Isoquinolin-3-ylmethanol are not readily

found in the public domain. The isoquinoline scaffold is a well-established privileged structure

in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological

effects.

Known Activities of Isoquinoline Derivatives:

Anticancer: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated

potent cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms

often involve the induction of apoptosis and cell cycle arrest.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b183371?utm_src=pdf-body-img
https://www.benchchem.com/product/b183371?utm_src=pdf-body
https://www.benchchem.com/product/b183371?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26386603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11305309/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antiviral: Certain isoquinoline derivatives have shown promising activity against a range of

viruses.[4]

Anti-inflammatory: Isoquinoline-based compounds have been reported to possess anti-

inflammatory properties, often through the modulation of key signaling pathways such as NF-

κB.

Enzyme Inhibition: The isoquinoline nucleus is a common feature in many enzyme inhibitors,

targeting kinases, topoisomerases, and other enzymes implicated in disease.[5]

Given the lack of direct biological data for Isoquinolin-3-ylmethanol, its therapeutic potential

remains speculative. However, its structural features make it an attractive starting point for the

design and synthesis of novel bioactive molecules. The hydroxymethyl group at the 3-position

provides a convenient point for derivatization to explore and optimize interactions with

biological targets.

Known Biological Activities of the Isoquinoline Scaffold

Isoquinoline Scaffold

Anticancer Antiviral Anti-inflammatory Enzyme Inhibition

Apoptosis Induction Cell Cycle Arrest Inhibition of Viral Replication NF-κB Pathway Modulation Kinase Inhibition

Click to download full resolution via product page

Overview of biological activities associated with the isoquinoline core.

Conclusion
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Isoquinolin-3-ylmethanol is a structurally interesting molecule with the potential for further

development in medicinal chemistry. This guide has provided a summary of its known

physicochemical properties and a proposed synthetic route. The significant gap in the literature

regarding its specific spectroscopic characterization and biological activity highlights an

opportunity for future research. The versatile nature of its functional groups makes it an ideal

candidate for the generation of novel compound libraries to be screened for a variety of

therapeutic targets. This document provides a solid foundation for researchers to initiate such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. calpaclab.com [calpaclab.com]

2. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead
- PubMed [pubmed.ncbi.nlm.nih.gov]

3. Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and
crude extracts of Ravenia spectabilis engl - PMC [pmc.ncbi.nlm.nih.gov]

4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

5. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3.
Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Characterization of
Isoquinolin-3-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183371#characterization-of-isoquinolin-3-ylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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